

Application Notes and Protocols for Evaluating Antiviral PROTACs in Animal Models

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Compound of Interest

Compound Name: *PROTAC SARS-CoV-2 Mpro
degrader-1*

Cat. No.: *B12362660*

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Introduction

Proteolysis-targeting chimera (PROTAC) technology represents a revolutionary therapeutic modality that has rapidly expanded from oncology to virology.[1][2][3] Unlike traditional antiviral drugs that act as inhibitors ("occupancy-driven"), PROTACs are bifunctional molecules designed to eliminate specific viral or host proteins essential for viral replication.[4][5] They achieve this by hijacking the host's ubiquitin-proteasome system (UPS), offering a catalytic, "event-driven" mechanism that can overcome challenges like drug resistance and target previously "undruggable" proteins.[2][5][6]

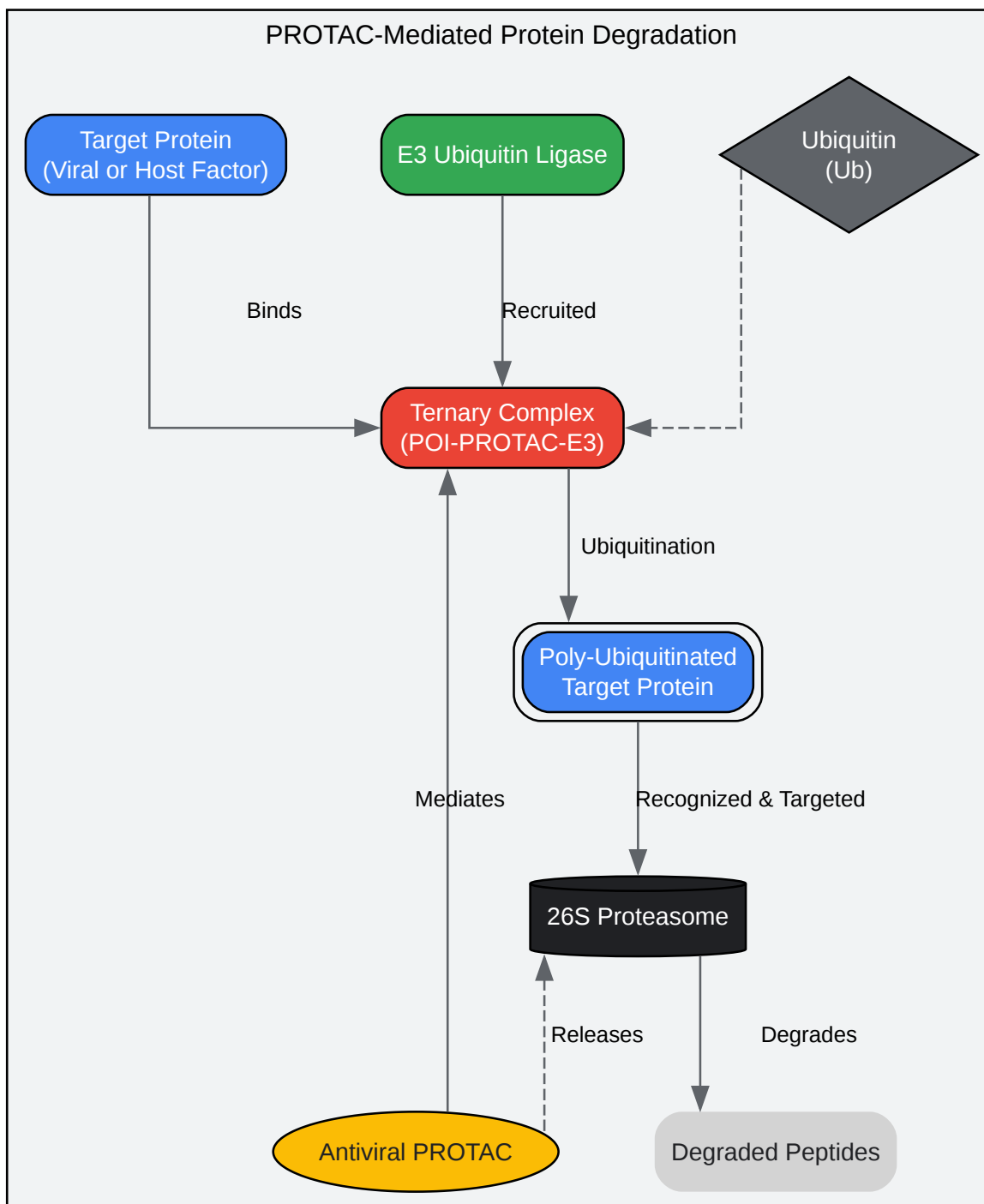
PROTACs consist of three components: a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[7] This structure facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination of the target and its subsequent degradation by the proteasome.[7][8] As the PROTAC molecule is released after inducing degradation, it can act catalytically, degrading multiple target proteins.[5][9]

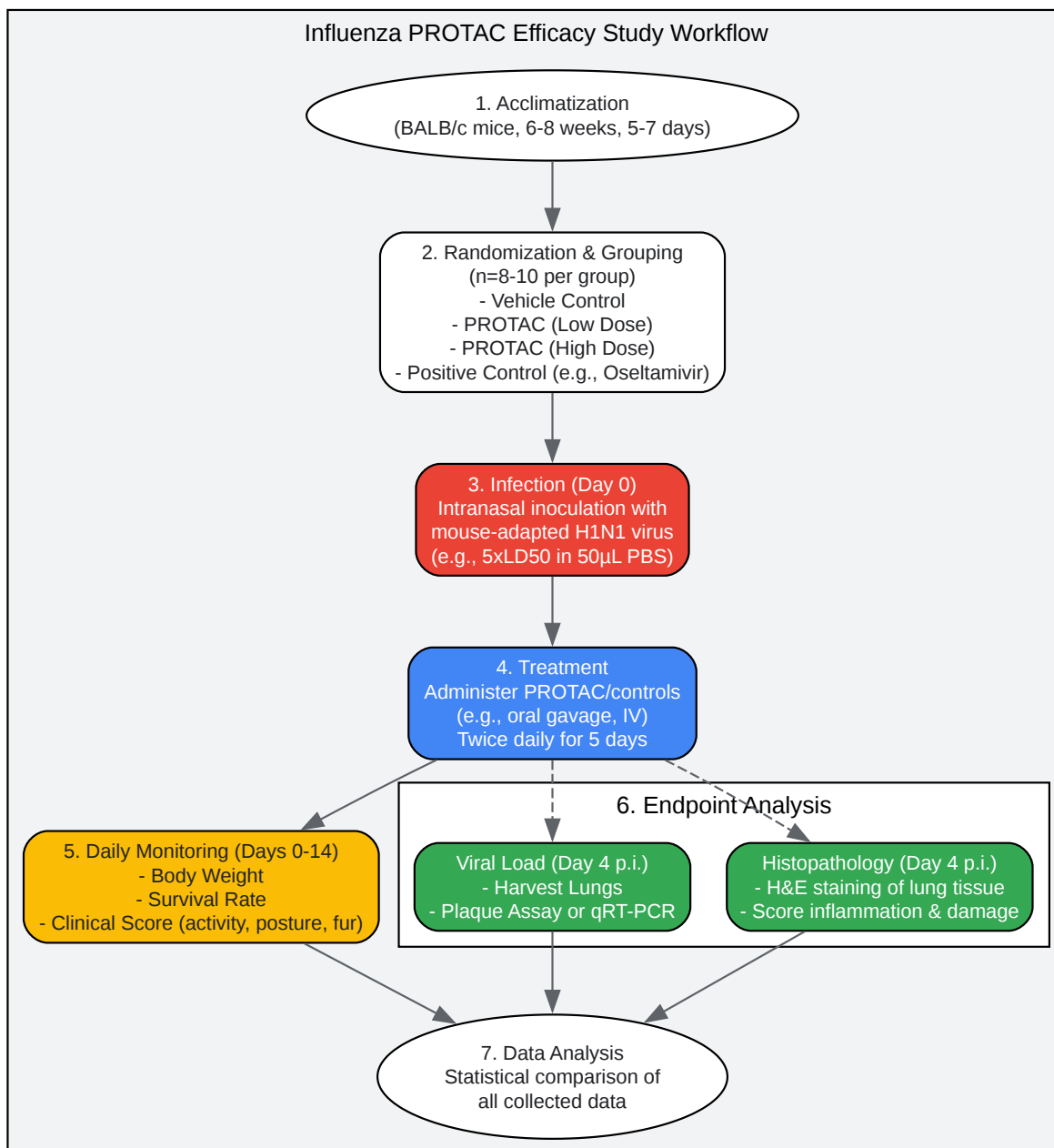
The transition from promising in vitro results to successful in vivo outcomes requires robust and well-designed animal models. These models are crucial for evaluating the efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety of antiviral PROTACs before they can be considered for clinical trials.[10] This document provides detailed application notes and

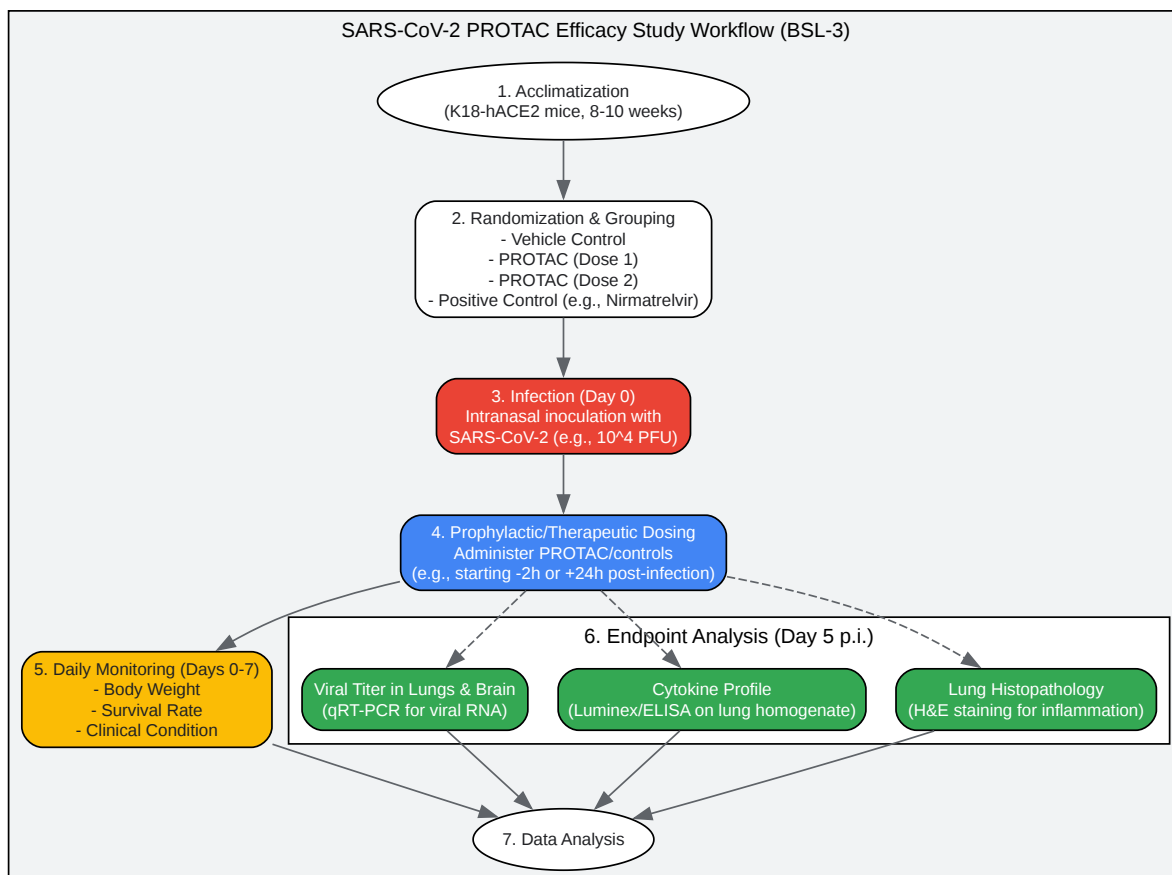
protocols for researchers, scientists, and drug development professionals on the use of animal models for evaluating antiviral PROTACs against various viral pathogens.

General Mechanism of Action of Antiviral PROTACs

The core function of an antiviral PROTAC is to selectively tag a target protein (either of viral origin or a host factor required by the virus) for destruction by the cell's own machinery.







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